molecular formula C17H14F3N5O3 B2541424 5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1170860-24-8

5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2541424
M. Wt: 393.326
InChI Key: RHCORERRCDQVHG-UHFFFAOYSA-N
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Description

The compound "5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide" is a complex molecule that appears to be related to the class of compounds known as pyrazoles and pyrimidines. These compounds are of interest in the field of medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones was achieved by reacting β-benzylidene 3- and 5-amino-1-methyl-1H-pyrazole-4-carboxhydrazides with orthoesters, leading to compounds 5-8 . Additionally, the synthesis of 3,4-dihydropyrazolo[3,4-d]-1,2,3-triazin-4-ones was accomplished through nitrosation of various 3- and 5-amino-1-methyl-1H-pyrazole-4-carboxhydrazides . Although the exact synthesis of the compound is not detailed, these methods provide insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups and rings, such as the pyrazole and pyrimidine rings, which are common scaffolds in pharmaceuticals. The presence of a trifluoromethoxy phenyl group suggests the molecule could have interesting electronic properties due to the electron-withdrawing nature of the trifluoromethyl group.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed, the literature provides examples of reactions involving similar structures. The one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves the use of thionyl chloride and corresponding amines or pyrazoles . This suggests that the compound may also undergo reactions with nucleophiles and electrophiles at different positions on the molecule, depending on the substituents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would affect its solubility, boiling and melting points, and stability. The electron-withdrawing trifluoromethoxy group could also impact the compound's reactivity and interaction with biological targets.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives has been synthesized, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities. These compounds show promise in the treatment of cancers such as HCT-116 and MCF-7, highlighting their potential utility in oncological research (Rahmouni et al., 2016).

Antimicrobial and Anti-inflammatory Applications

Synthesized pyrazolo[1,5-a]pyrimidines showed promising anti-inflammatory and antimicrobial activities, with some compounds exhibiting activities comparable to standard drugs. These findings suggest the utility of such compounds in developing new therapeutic agents for inflammation and microbial infections (Aggarwal et al., 2014).

Anticancer Activity

The creation of new pyrazolopyrimidine derivatives has been associated with notable anticancer activity, especially against human breast adenocarcinoma cell lines. This suggests the potential of these compounds in the development of anticancer drugs (Abdellatif et al., 2014).

Enzymatic Activity Enhancement

Compounds derived from pyrazolopyrimidinyl keto-esters have shown significant effects on increasing the reactivity of enzymes such as cellobiase, indicating potential applications in biotechnology and pharmaceutical manufacturing processes (Abd & Awas, 2008).

properties

IUPAC Name

5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O3/c1-9-7-14(26)24-16(22-9)25-10(2)13(8-21-25)15(27)23-11-3-5-12(6-4-11)28-17(18,19)20/h3-8H,1-2H3,(H,23,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCORERRCDQVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide

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